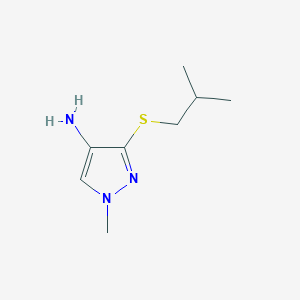

1-Methyl-3-(2-methylpropylsulfanyl)pyrazol-4-amine

Description

Properties

IUPAC Name |

1-methyl-3-(2-methylpropylsulfanyl)pyrazol-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3S/c1-6(2)5-12-8-7(9)4-11(3)10-8/h4,6H,5,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXBJNYJILPRDSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CSC1=NN(C=C1N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-(2-methylpropylsulfanyl)pyrazol-4-amine typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the condensation of hydrazines with 1,3-diketones or β-ketoesters under acidic or basic conditions.

Introduction of the Methyl Group: The methyl group at the 1-position can be introduced through methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.

Attachment of the 2-Methylpropylsulfanyl Group: The 2-methylpropylsulfanyl group can be introduced via nucleophilic substitution reactions using appropriate alkyl halides and thiols.

Amination at the 4-Position: The amino group at the 4-position can be introduced through nucleophilic substitution reactions using amines or via reduction of nitro groups.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-(2-methylpropylsulfanyl)pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

Substitution: Alkyl halides, thiols, amines, and solvents like dichloromethane or ethanol.

Major Products:

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Amines.

Substitution Products: Various substituted pyrazoles.

Scientific Research Applications

1-Methyl-3-(2-methylpropylsulfanyl)pyrazol-4-amine has several scientific research applications:

Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.

Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Material Science: The compound is investigated for its potential use in the development of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 1-Methyl-3-(2-methylpropylsulfanyl)pyrazol-4-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,3,4-Oxadiazole Thioether Derivatives

highlights 1,3,4-oxadiazole thioether compounds, such as 2-((4-bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole (5g) , which share a pyrazole core but differ in substituents. Key comparisons include:

- Position 3 Substituent : The target compound’s 2-methylpropylsulfanyl group contrasts with the aromatic benzylthio groups (e.g., 4-bromobenzyl in 5g). Aromatic substituents enhance fungicidal activity (e.g., >50% inhibition against Sclerotinia sclerotiorum at 50 μg/mL) due to halogen-bonding interactions with the SDH enzyme (PDB:2FBW) .

- Position 1 and 4 Groups : Both compounds feature a methyl group at position 1. However, the oxadiazole derivatives have a trifluoromethyl group at position 3, which improves metabolic stability and target affinity compared to the target’s sulfanyl chain .

Table 1: Bioactivity Comparison

N-Cyclopropyl-3-Methylpyrazole Derivatives

describes 3-Methyl-N-(3-(methylthio)propyl)-1-(pyridin-3-yl)-1H-pyrazol-4-amine , which shares a pyrazole core and a thioether side chain. Differences include:

Structural and Crystallographic Insights

The crystal structure of 5a () (monoclinic, space group P2₁/c) reveals that aromatic thioether groups adopt planar configurations, facilitating π-π stacking. In contrast, the target compound’s branched alkylsulfanyl group may lead to non-planar molecular packing, affecting crystallinity and melting points .

Molecular Docking and Target Interactions

demonstrates that 5g binds to the SDH protein similarly to penthiopyrad, with carbonyl groups critical for hydrogen bonding.

Metabolic and Regulatory Considerations

references dinotefuran metabolites, such as 1-methyl-3-(tetrahydro-3-furylmethyl)guanidine, highlighting how substituents influence metabolic pathways. The target’s sulfanyl group may undergo oxidation to sulfoxides or sulfones, differing from the metabolic fate of halogenated or furyl-containing analogs .

Biological Activity

1-Methyl-3-(2-methylpropylsulfanyl)pyrazol-4-amine is a pyrazole derivative that has gained attention due to its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial effects. This article delves into the biological activity of this specific compound, supported by relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C7H12N3S

- CAS Number : [insert CAS number if available]

This compound features a pyrazole ring with a methyl group and a 2-methylpropylsulfanyl substituent, which may influence its biological interactions.

1. Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives in cancer treatment. For example:

- A novel series of pyrazole derivatives showed significant antiproliferative activity against various cancer cell lines, with some compounds exhibiting GI50 values in the sub-micromolar range (0.127–0.560 μM) .

Table 1 summarizes the anticancer activity of selected pyrazole derivatives:

| Compound Name | GI50 (μM) | Mechanism of Action |

|---|---|---|

| Compound A | 0.158 | CDK2 inhibition |

| Compound B | 0.560 | Apoptosis induction |

| This compound | TBD | TBD |

2. Anti-inflammatory Activity

Pyrazole compounds are also recognized for their anti-inflammatory properties. For instance, certain derivatives have shown promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6, which are critical in inflammatory responses . The specific mechanism often involves the inhibition of cyclooxygenase (COX) enzymes.

Table 2 presents data on the anti-inflammatory activity of various pyrazole compounds:

| Compound Name | Inhibition (% TNF-α) | Inhibition (% IL-6) |

|---|---|---|

| Compound C | 76% | 86% |

| Compound D | 61% | 93% |

| This compound | TBD | TBD |

3. Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in various studies. Pyrazole derivatives have been reported as effective inhibitors of monoamine oxidases (MAOs), which are crucial in neurotransmitter metabolism .

Case Studies

Case Study 1: Anticancer Activity Evaluation

In a study assessing the anticancer properties of pyrazole derivatives, researchers found that modifications at specific positions on the pyrazole ring significantly affected their potency against cancer cell lines. The compound under investigation demonstrated comparable efficacy to established chemotherapeutics, indicating its potential as a lead compound for further development.

Case Study 2: Anti-inflammatory Response

Another study focused on the anti-inflammatory effects of pyrazole derivatives in an animal model of induced edema. The results showed a marked reduction in swelling and pain, correlating with decreased levels of inflammatory markers in treated subjects compared to controls.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its activity may involve:

- Inhibition of key enzymes involved in inflammatory pathways.

- Induction of apoptosis in cancer cells through modulation of cell cycle regulators.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Methyl-3-(2-methylpropylsulfanyl)pyrazol-4-amine, and how can reaction conditions be optimized for high yield and purity?

- Methodological Answer : The compound can be synthesized via S-alkylation of pyrazole precursors with 2-methylpropylsulfanyl groups under alkaline conditions. Key parameters include:

- Base selection : Use cesium carbonate or potassium carbonate to deprotonate the pyrazole nitrogen and facilitate nucleophilic substitution .

- Catalysis : Copper(I) bromide can enhance reaction efficiency in coupling reactions involving heterocyclic amines .

- Solvent and temperature : Dimethyl sulfoxide (DMSO) or DMF at 35–50°C optimizes solubility and reaction kinetics. Post-synthesis, purification via column chromatography (e.g., ethyl acetate/hexane gradients) ensures high purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer :

- 1H/13C NMR : Assign peaks based on pyrazole ring protons (δ 7–8 ppm) and alkylsulfanyl substituents (δ 1–3 ppm for methyl/isopropyl groups). Coupling patterns distinguish between regioisomers .

- HRMS (ESI) : Confirm molecular weight with <2 ppm error. Fragmentation patterns help validate the alkylsulfanyl moiety .

- IR spectroscopy : Identify N-H stretching (3200–3400 cm⁻¹) and C-S bonds (600–700 cm⁻¹) .

Q. How does the presence of the 2-methylpropylsulfanyl group influence the compound's reactivity in substitution or oxidation reactions?

- Methodological Answer :

- Electronic effects : The alkylsulfanyl group donates electron density via sulfur lone pairs, activating the pyrazole ring for electrophilic substitution at the 4-amine position .

- Steric hindrance : The branched 2-methylpropyl group may slow down nucleophilic attacks at adjacent positions, requiring harsher conditions (e.g., elevated temperatures or stronger bases) for further derivatization .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) be applied to predict the compound's interaction with biological targets, and what validation methods are recommended?

- Methodological Answer :

- Docking studies : Use software like AutoDock Vina to model interactions with enzymes (e.g., kinases) or receptors. Focus on hydrogen bonding with the 4-amine group and hydrophobic contacts with the alkylsulfanyl chain .

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gaps) influencing redox activity .

- Validation : Cross-check computational predictions with in vitro assays (e.g., enzyme inhibition IC50 measurements) and mutagenesis studies to confirm binding residues .

Q. What strategies are recommended for resolving contradictions in reported biological activities of structurally similar pyrazole derivatives?

- Methodological Answer :

- Orthogonal assays : Compare results from enzyme inhibition, cell viability, and receptor-binding assays to rule out off-target effects. For example, inconsistent cytotoxicity data may arise from differential cell membrane permeability .

- Metabolic stability testing : Use liver microsomes to assess if conflicting in vivo/in vitro results stem from rapid metabolism of the alkylsulfanyl group .

- Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing 2-methylpropyl with linear alkyl chains) to isolate structure-activity contributions .

Q. What crystallographic approaches (e.g., SHELXL refinement) are suitable for determining its solid-state structure, especially considering potential twinning or disorder?

- Methodological Answer :

- Data collection : Use high-resolution X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts. Resolve twinning with SHELXL's TWIN/BASF commands .

- Refinement : Apply anisotropic displacement parameters for non-hydrogen atoms. Model disorder in the alkylsulfanyl chain using PART instructions .

- Validation : Check R1/wR2 values (<5%) and verify hydrogen bonding networks with Mercury software .

Q. How should structure-activity relationship (SAR) studies be designed to systematically evaluate the impact of substituents on the pyrazole core?

- Methodological Answer :

- Variable substituents : Synthesize analogs with modifications at the 3-position (e.g., replacing 2-methylpropylsulfanyl with arylthio or halogen groups) and 1-position (e.g., methyl vs. ethyl) .

- Biological testing : Screen analogs against a panel of targets (e.g., cancer cell lines, bacterial strains) to identify critical substituent features. Use clustering analysis to correlate structural features with activity .

- Statistical modeling : Apply QSAR with descriptors like logP, molar refractivity, and Hammett constants to predict activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.